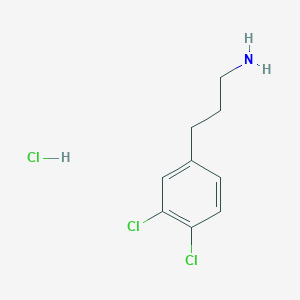

3-(3,4-Dichlorophenyl)propane-1-amine hcl

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

3-(3,4-Dichlorophenyl)propane-1-amine HCl primarily targets the central nervous system (CNS). It acts on monoamine neurotransmitter systems, particularly focusing on serotonin (5-HT) and norepinephrine (NE) transporters. These transporters are crucial for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby regulating neurotransmitter levels and synaptic transmission .

Mode of Action

The compound inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood and cognitive function. The increased availability of serotonin and norepinephrine helps alleviate symptoms of depression and anxiety .

Biochemical Pathways

By inhibiting the reuptake of serotonin and norepinephrine, this compound affects several downstream biochemical pathways. Enhanced serotonergic and noradrenergic signaling can lead to increased activation of their respective receptors, which in turn modulates various intracellular signaling cascades, including the cAMP pathway and the phosphatidylinositol pathway. These pathways influence gene expression, neuroplasticity, and synaptic strength, contributing to the therapeutic effects of the compound .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with peak plasma concentrations typically reached within a few hours. It is widely distributed throughout the body, including the CNS. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, producing active and inactive metabolites. The compound and its metabolites are excreted mainly through the kidneys. The bioavailability and half-life of the compound are influenced by factors such as dosage, formulation, and individual metabolic differences .

Result of Action

At the molecular level, the inhibition of serotonin and norepinephrine reuptake leads to increased neurotransmitter levels in the synaptic cleft. This results in enhanced synaptic transmission and improved mood regulation. At the cellular level, the compound promotes neuroplasticity and synaptic remodeling, which are essential for long-term antidepressant effects. Clinically, this translates to reduced symptoms of depression and anxiety, improved mood, and better cognitive function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of this compound. For instance, extreme pH levels can affect the ionization state of the compound, altering its absorption and bioavailability. Temperature fluctuations can impact its stability, potentially leading to degradation. Additionally, interactions with other medications or dietary components can modify its pharmacokinetic profile, affecting its therapeutic efficacy and safety .

Avantages Et Limitations Des Expériences En Laboratoire

3-(3,4-Dichlorophenyl)propane-1-amine hcl has several advantages for use in lab experiments. It is a potent and selective inhibitor of tyrosine hydroxylase, making it a useful tool for studying the role of neurotransmitters in various physiological and pathological processes. However, this compound has some limitations as well. It is a toxic compound and must be handled with care. Additionally, its effects on neurotransmitter levels may not be specific to a particular brain region, making it difficult to study the role of neurotransmitters in specific brain circuits.

Orientations Futures

There are several future directions for research on 3-(3,4-Dichlorophenyl)propane-1-amine hcl. One area of interest is the role of dopamine in addiction and reward processing. This compound could be used to study the effects of dopamine depletion on drug-seeking behavior and reward processing. Another area of interest is the role of norepinephrine in stress and anxiety. This compound could be used to investigate the effects of norepinephrine depletion on stress and anxiety-related behaviors. Finally, this compound could be used in combination with other compounds to study the interactions between different neurotransmitter systems in the brain.

Applications De Recherche Scientifique

3-(3,4-Dichlorophenyl)propane-1-amine hcl has been extensively used in scientific research to study the role of neurotransmitters in various physiological and pathological processes. It has been used to investigate the role of dopamine in Parkinson's disease, schizophrenia, and addiction. This compound has also been used to study the role of norepinephrine in depression and anxiety.

Propriétés

IUPAC Name |

3-(3,4-dichlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N.ClH/c10-8-4-3-7(2-1-5-12)6-9(8)11;/h3-4,6H,1-2,5,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHSYWIYSDAZKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCN)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857464 | |

| Record name | 3-(3,4-Dichlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39959-89-2 | |

| Record name | 3-(3,4-Dichlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dichlorophenyl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

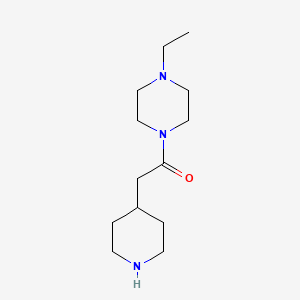

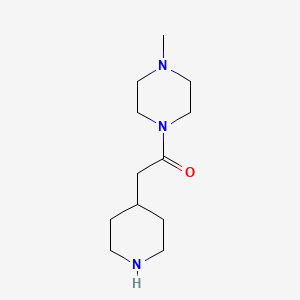

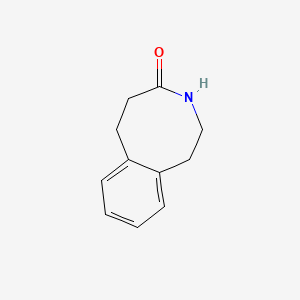

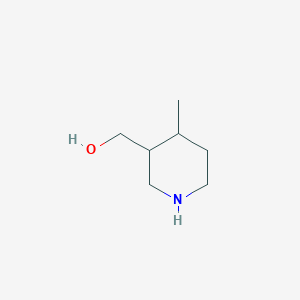

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methoxyphenyl)methoxy]propanoic acid](/img/structure/B3383140.png)

![3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3383187.png)